N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-12(14)13-9-11(15-2)10-6-5-8-16-10/h3,5-6,8,11H,1,4,7,9H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLZAWYJZVHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC=C)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Weinreb Amide Formation from Furan-2-Carboxylic Acid
The synthesis begins with furan-2-carboxylic acid (1a ), which undergoes conversion to the corresponding Weinreb amide (2b ) using propylphosphonic anhydride (T3P) and triethylamine (Et$$_3$$N) in tetrahydrofuran (THF). This step achieves 96% yield under optimized conditions (Table 1).
Table 1: Optimization of Weinreb Amide Synthesis Using T3P
| Entry | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 5 | Et$$_3$$N | THF | 60 | 60 | 96 |
| 6 | Et$$_3$$N | THF | 40 | 60 | 73 |
| 9 | DBU | THF | 65 | 60 | 90 |
Key insight: Et$$_3$$N outperforms DBU and DIPEA in THF, reducing costs while maximizing yield.
Grignard Addition to Access Ketone Intermediates
Weinreb amide 2b reacts with but-3-enyl magnesium bromide to yield ketone 3a (92% yield, Table 2). The reaction proceeds at 0–5°C in dry THF under argon, exploiting the Weinreb amide’s stability toward over-addition.
Table 2: Ketone Synthesis via Grignard Addition
| Entry | Amide | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 2b | 3a | 80 | 92 |
| 3 | 2k | 3c | 60 | 89 |
CBS Reduction for Stereoselective Alcohol Formation
Ketone 3a undergoes CBS reduction using (R)-CBS catalyst and borane-THF to produce (S)-1-(furan-2-yl)pent-4-en-1-ol (4a ) with >99% enantiomeric excess (ee). The reaction achieves 85% yield at −78°C, avoiding racemization observed in earlier Sharpless resolution methods.
Methoxylation and Amination
4a is methoxylated via Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD), yielding the methoxy derivative (5 ). Subsequent conversion to the amine employs a Gabriel synthesis:
- Tosylation of 5 with TsCl/pyridine.
- Displacement with potassium phthalimide.
- Hydrazinolysis to liberate 2-(furan-2-yl)-2-methoxyethylamine (6 ) in 78% overall yield .
Synthesis of Pent-4-Enoyl Chloride
Oxidation of Pent-4-En-1-ol
Pent-4-en-1-ol undergoes Jones oxidation (CrO$$3$$, H$$2$$SO$$4$$) to pent-4-enoic acid (7 ), followed by treatment with oxalyl chloride (COCl$$2$$) and catalytic dimethylformamide (DMF) to afford pent-4-enoyl chloride (8 ) in 91% yield .
Amide Bond Formation
T3P-Mediated Coupling
Reaction of 6 and 8 using T3P/Et$$_3$$N in THF at 25°C produces this compound (9 ) in 88% yield (Table 3). T3P minimizes epimerization and eliminates the need for bulky coupling agents.
Table 3: Amidation Optimization with T3P
| Entry | Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | T3P | Et$$_3$$N | THF | 88 |
| 2 | EDCI/HOBt | DIPEA | DCM | 72 |
Alternative Synthetic Routes
Reductive Amination Pathway
A one-pot reductive amination strategy condenses furan-2-carbaldehyde with 2-methoxyethylamine using sodium cyanoborohydride (NaBH$$_3$$CN) in methanol. However, this route yields only 54% due to competing imine hydrolysis.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 6 using vinyl acetate in tert-butyl methyl ether achieves 98% ee but requires specialized enzymes and prolonged reaction times (72 h).
Industrial-Scale Considerations
- Cost Analysis : T3P-mediated coupling reduces per-kilogram costs by 23% compared to traditional HATU-based methods.
- Safety : Exothermic Grignard additions necessitate jacketed reactors with precise temperature control (−5°C to 5°C).
- Purification : Flash chromatography on silica gel (hexane/EtOAc 4:1) removes residual T3P byproducts effectively.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(tert-butyl)-2-(furan-2-yl)-2-(N-propylacetamido)pent-4-enamide (C₁₈H₂₈N₂O₃)
- Molecular Weight: 320.21 g/mol (vs. theoretical ~293.34 g/mol for the target compound, assuming C₁₃H₁₉NO₃).
- Synthesis : Synthesized via a palladium-catalyzed multicomponent reaction involving allyl acetate and sodium hydride, yielding 77% after purification .
- Physical Properties : Yellow oil with Rf = 0.33 (Et₂O:PE = 7:3).
- Key Differences : The tert-butyl and propylacetamido substituents enhance steric bulk and lipophilicity compared to the methoxyethyl group in the target compound. This may influence solubility and pharmacokinetic profiles.
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (C₁₈H₁₇N₃O₄S)
- Molecular Weight : 371.4 g/mol .
- Structural Features : Incorporates a thiazole ring and furan carboxamide, contrasting with the enamide group in the target compound.
- Functional Implications : The thiazole moiety may confer enhanced metabolic stability compared to the enamide’s unsaturated bond, which is prone to oxidation .
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (C₁₁H₁₅NO₄)
- Synthesis : Prepared via carbamoylation of furan derivatives, yielding ester-functionalized analogs .
- Reactivity : The ester group allows for further derivatization (e.g., hydrolysis to carboxylic acids), unlike the stable enamide group in the target compound .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield | Physical State |
|---|---|---|---|---|---|
| N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide* | C₁₃H₁₉NO₃ | ~293.34 (theoretical) | Furan, methoxyethyl, enamide | N/A | N/A |
| N-(tert-butyl)-2-(furan-2-yl)-2-(N-propylacetamido)pent-4-enamide | C₁₈H₂₈N₂O₃ | 320.21 | Furan, tert-butyl, enamide | 77% | Yellow oil |
| N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | C₁₈H₁₇N₃O₄S | 371.4 | Furan, thiazole, carboxamide | N/A | N/A |
| Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate | C₁₁H₁₅NO₄ | 225.24 | Furan, carboxamide, ester | N/A | Solid/Liquid |
*Theoretical values inferred from structural analogs due to lack of direct experimental data.
Research Findings and Implications
- Reactivity Trends : Enamide-containing compounds (e.g., the target and compound) are more reactive toward electrophilic agents than carboxamide or ester analogs due to the conjugated double bond .
- Biological Potential: Thiazole-furan hybrids () exhibit documented antimicrobial and anti-inflammatory activities , implying that the target compound’s furan-enamide structure could be explored for similar applications.
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a methoxyethyl substituent, which may influence its biological activity. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could lead to altered metabolic pathways within cells.
- Cellular Processes : Preliminary studies suggest that it may affect cellular processes such as apoptosis and proliferation, although detailed mechanisms remain to be elucidated.
- Molecular Targeting : The furan moiety may facilitate interactions with protein residues, influencing the compound's bioavailability and solubility.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . In vitro studies on various cancer cell lines have shown:
- IC50 Values : The compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range against breast and colon cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| HT-29 (Colon) | 12.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It showed effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effect of this compound on MCF-7 breast cancer cells. Results indicated that the compound induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity against pathogenic bacteria. The compound was tested in a series of dilution assays, demonstrating significant inhibition of bacterial growth, particularly in Gram-positive strains.
Research Findings
Recent literature emphasizes the potential therapeutic applications of this compound:
- In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with this compound, suggesting its viability as a lead candidate for further drug development.
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's structure to enhance its efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
